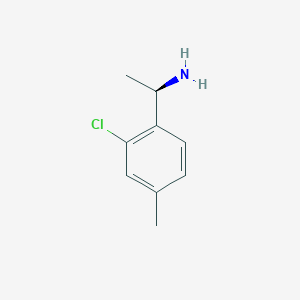
3,3-Dimethyl-1-(trifluoroacetyl)aziridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-(trifluoroacetyl)-2-aziridinone: is a synthetic organic compound characterized by the presence of a trifluoroacetyl group attached to an aziridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(trifluoroacetyl)-2-aziridinone typically involves the reaction of 3,3-dimethyl-2-aziridinone with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3,3-Dimethyl-2-aziridinone} + \text{Trifluoroacetic anhydride} \rightarrow \text{3,3-Dimethyl-1-(trifluoroacetyl)-2-aziridinone} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted aziridinone derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Protein Labeling: Utilized in the labeling of proteins for structural and functional studies.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Antimicrobial Activity: Studied for its antimicrobial properties against various pathogens.
Industry:
Polymer Synthesis: Used in the synthesis of specialized polymers with unique properties.
Material Science: Incorporated into materials for enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(trifluoroacetyl)-2-aziridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The aziridinone ring can also participate in covalent bonding with nucleophilic residues in proteins, affecting their function.
Comparison with Similar Compounds
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole: Known for its use in trifluoromethylation reactions.
1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one: Another compound used in trifluoromethylation.
Trimethyl (trifluoromethyl)silane:
Uniqueness: 3,3-Dimethyl-1-(trifluoroacetyl)-2-aziridinone is unique due to the presence of both the trifluoroacetyl group and the aziridinone ring, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
84758-80-5 |
|---|---|
Molecular Formula |
C6H6F3NO2 |
Molecular Weight |
181.11 g/mol |
IUPAC Name |
3,3-dimethyl-1-(2,2,2-trifluoroacetyl)aziridin-2-one |
InChI |
InChI=1S/C6H6F3NO2/c1-5(2)3(11)10(5)4(12)6(7,8)9/h1-2H3 |
InChI Key |
YOWWYJBPYCWVDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N1C(=O)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4'-(Dimethylamino)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12837225.png)


![Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B12837242.png)
![6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine hydrochloride](/img/structure/B12837248.png)



